(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine
Description
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
(3R)-7-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NOS/c1-12-8-4-2-3-6-7(10)5-11-9(6)8/h2-4,7H,5,10H2,1H3/t7-/m0/s1 |
InChI Key |
VNSHMLSHHOLKQV-ZETCQYMHSA-N |
Isomeric SMILES |
CSC1=CC=CC2=C1OC[C@@H]2N |
Canonical SMILES |
CSC1=CC=CC2=C1OCC2N |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzo[b]furan Ring
- Starting Materials: Substituted phenols or halogenated benzofurans
- Reaction Conditions: Acid-catalyzed cyclization or transition-metal catalysis (e.g., palladium-catalyzed coupling)
- Example: A substituted phenol bearing a methylthio group undergoes intramolecular cyclization to form the 2,3-dihydrobenzo[b]furan scaffold.
Methylthio Group Introduction
- Reagents: Methylthiolating agents such as methylthiol (CH3SH), methylsulfanyl halides, or thiolate salts
- Conditions: Nucleophilic aromatic substitution under mild to moderate temperatures, often in polar aprotic solvents
- Outcome: Selective substitution at the 7-position of the benzo[b]furan ring to install the methylthio group.
Stereoselective Amination at the 3-Position
- Approach 1: Reduction of a 3-keto intermediate using chiral reducing agents or catalysts to yield the (3R)-amine
- Approach 2: Nucleophilic substitution of a 3-halo intermediate with ammonia or amine sources under stereocontrolled conditions
- Catalysts: Chiral ligands or enzymes may be employed to ensure enantioselectivity
- Optimization: Temperature, solvent, and reagent stoichiometry are critical to maximize yield and stereochemical purity.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Acid catalyst or Pd-catalyst, heat | 2,3-Dihydrobenzo[b]furan scaffold | Formation of core ring system |
| 2 | Methylthiolation | Methylthiol or methylsulfanyl halide, base | 7-Methylthio-2,3-dihydrobenzofuran | Introduction of methylthio group at C-7 |
| 3 | Reduction/Amination | Chiral reducing agent or nucleophilic amine | This compound | Stereoselective installation of amine group |
Analytical and Research Findings
- Stereochemistry Confirmation: Optical rotation and chiral HPLC are used to confirm the (3R) configuration at the 3-position.
- Yield and Purity: Optimized conditions yield the compound with high enantiomeric excess (>95%) and purity suitable for medicinal chemistry applications.
- Reagent Efficiency: Use of continuous flow chemistry and catalytic methods have been reported to improve yield and scalability for industrial production.
- Solubility: The compound exhibits moderate solubility in organic solvents, attributed to the hydrophobic methylthio group and the heterocyclic ring.
Summary Table of Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amine group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Pharmaceutical Development
Lead Compound in Drug Discovery
The compound has been identified as a promising lead in drug discovery due to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, making it a candidate for the development of new therapeutics aimed at various diseases.
Analgesic Properties
Research has indicated that derivatives of the benzo[b]furan structure exhibit analgesic activity. For instance, studies on related compounds have shown that they can effectively inhibit pain pathways while minimizing gastric irritancy, suggesting that (3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine may possess similar properties .
Chemical Research
Synthesis and Structural Analysis
The synthesis of this compound involves multiple steps that can be optimized for scalability in industrial applications. The compound's unique methylthio substitution at the 7-position of the benzo[b]furan ring contributes to its distinct chemical properties, which are of interest in chemical research .
Comparative Studies with Analogous Compounds
When compared to structurally similar compounds, this compound shows unique reactivity patterns and biological activities. Such comparative studies enhance the understanding of structure-activity relationships within this chemical class .
Therapeutic Applications
Potential in Treating Neurological Disorders
Given the compound's ability to interact with neurotransmitter systems, there is potential for its application in treating neurological disorders. Similar compounds have been investigated for their effects on serotonin and dopamine pathways, which are critical in conditions like depression and anxiety.
Cosmetic Applications
The structural characteristics of this compound may also lend themselves to cosmetic formulations. Its potential antioxidant properties could be beneficial in skin care products aimed at protecting against oxidative stress .
Case Studies and Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Analgesic Activity | Related compounds showed significant analgesic effects with low gastric irritancy | Potential use in pain management therapies |
| Synthesis Optimization | Methods for synthesizing derivatives were optimized for cost-effectiveness | Enhances feasibility for large-scale production |
| Neurotransmitter Interaction | Compounds similar to this compound modulated serotonin levels | Possible application in treating mood disorders |
Mechanism of Action
The mechanism of action of (3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
The structural analogs of (3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine primarily differ in substituent type, position, and stereochemistry. Below is a detailed comparison based on available
Structural and Molecular Properties
Key Observations:
- The sulfur atom may participate in hydrogen bonding or hydrophobic interactions . Halogens (-F, -Cl, -Br): Fluorine increases polarity and metabolic stability, while chlorine and bromine add steric bulk and electrophilicity, useful in cross-coupling reactions .
- Stereochemistry : The 3R configuration in the target compound may confer distinct binding preferences compared to the 3S isomer in the chloro-fluoro analog .
Biological Activity
(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings, supported by data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NOS |
| Molecular Weight | 181.26 g/mol |
| CAS Number | 1272732-72-5 |
Synthesis Methods
The synthesis of this compound generally involves several steps:
- Starting Material : A suitable benzofuran derivative.
- Methylation : Introduction of the methyl group at the 7-position.
- Reduction : Reduction of the benzofuran to form the dihydrobenzofuran.
- Amination : Introduction of the amine group at the 3-position.
These methods may be optimized for industrial applications to ensure high yield and purity through the use of catalysts and controlled environments .
Biological Activity
Research on this compound indicates various biological activities, including:
- Antinociceptive Effects : Similar compounds in the benzofuran series have shown analgesic properties in animal models. For instance, derivatives evaluated in mouse phenyl-p-quinone-induced writhing tests demonstrated significant pain relief while minimizing gastric irritation .
- Neuropathic Pain Relief : Other related compounds have been reported to reverse neuropathic pain without affecting locomotor behavior. This suggests a potential for this compound in treating chronic pain conditions .
Case Studies and Research Findings
- Analgesic Activity Study :
- Neuropathic Pain Models :
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute significantly to its biological activity. The presence of the methylthio group at the 7-position is believed to enhance interaction with specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
